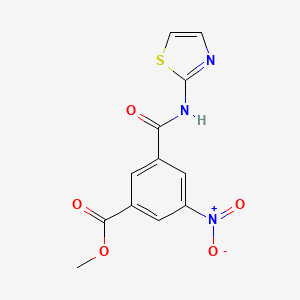

Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) est un composé organique complexe qui présente un groupe nitro, un cycle thiazole et un ester benzoïque

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) implique généralement plusieurs étapes. Une méthode courante commence par la nitration du benzoate de méthyle pour introduire le groupe nitro. Ceci est suivi par la formation du cycle thiazole par une réaction de cyclisation impliquant des précurseurs appropriés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement choisis pour assurer des réactions efficaces et un minimum de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

Le benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe nitro peut être oxydé davantage dans des conditions oxydantes fortes.

Réduction: Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution: Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation.

Réactifs et conditions courants

Oxydation: Permanganate de potassium ou trioxyde de chrome en milieu acide.

Réduction: Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution: Halogènes comme le chlore ou le brome en présence d'un catalyseur acide de Lewis.

Principaux produits formés

Oxydation: Formation de dérivés d'acide nitrobenzoïque.

Réduction: Formation de dérivés aminés.

Substitution: Formation de dérivés de benzoate halogénés.

Applications De Recherche Scientifique

Le benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) a des applications diverses dans la recherche scientifique:

Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie: Investigé pour son potentiel en tant qu'agent antimicrobien en raison de la présence du cycle thiazole.

Médecine: Exploré pour son potentiel dans le développement de médicaments, en particulier pour ses propriétés anti-inflammatoires et anticancéreuses.

Industrie: Utilisé dans le développement de matériaux avancés et comme précurseur pour les colorants et les pigments.

Mécanisme d'action

Le mécanisme d'action du benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que le cycle thiazole peut interagir avec des macromolécules biologiques. Ces interactions peuvent perturber les processus cellulaires, conduisant à des effets antimicrobiens ou anticancéreux .

Mécanisme D'action

The mechanism of action of Methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzoate de méthyle 3-nitro: Manque les groupes thiazole et carbamoyle, le rendant moins polyvalent.

Benzoate de méthyle 5-(1,3-thiazol-2-ylcarbamoyl): Manque le groupe nitro, ce qui réduit sa réactivité dans les réactions redox.

Benzoate de méthyle 3-amino-5-(1,3-thiazol-2-ylcarbamoyl): Contient un groupe amino au lieu d'un groupe nitro, modifiant ses propriétés chimiques.

Unicité

Le benzoate de méthyle 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl) est unique en raison de la combinaison du groupe nitro, du cycle thiazole et du groupe carbamoyle. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .

Propriétés

Formule moléculaire |

C12H9N3O5S |

|---|---|

Poids moléculaire |

307.28 g/mol |

Nom IUPAC |

methyl 3-nitro-5-(1,3-thiazol-2-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C12H9N3O5S/c1-20-11(17)8-4-7(5-9(6-8)15(18)19)10(16)14-12-13-2-3-21-12/h2-6H,1H3,(H,13,14,16) |

Clé InChI |

VOKUUBLCYXZVFG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11019997.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)

![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)

![4'-tert-butyl-1,2,3,4-tetrahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B11020027.png)

![Methyl 3-nitro-5-({5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)benzoate](/img/structure/B11020033.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11020038.png)

![2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11020046.png)

![N-(3-ethoxypropyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11020055.png)

![N-[2-(1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11020063.png)

![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-(furan-2-YL)-6-oxo-1,6-dihydropyridazin-1-YL]acetamide](/img/structure/B11020068.png)